molecular formula C13H28O B1616495 Tributylcarbinol CAS No. 597-93-3

Tributylcarbinol

Cat. No.: B1616495
CAS No.: 597-93-3
M. Wt: 200.36 g/mol
InChI Key: RWKMYNWNESNJQQ-UHFFFAOYSA-N
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Description

Tributylcarbinol, also known as 5-butyl-5-nonanol or tributylmethanol, is an organic compound with the molecular formula C₁₃H₂₈O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three butyl groups. This compound is used in various chemical processes and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylcarbinol can be synthesized through several methods. One common approach involves the Grignard reaction, where a butylmagnesium halide reacts with a ketone or aldehyde to form the desired alcohol. Another method includes the catalytic hydrogenation of a corresponding ketone or aldehyde under specific conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydration of isobutylene or by the reaction of butyl lithium with a suitable carbonyl compound. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tributylcarbinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributylcarbinol has a wide range of applications in scientific research:

Mechanism of Action

Tributylcarbinol exerts its effects through interactions with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

5-butylnonan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h14H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKMYNWNESNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208413
Record name 5-Butyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-93-3
Record name 5-Butyl-5-nonanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylcarbinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributylcarbinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Butyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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